molecular formula C20H18N2O3 B2780605 6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one CAS No. 1172109-16-8

6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one

Cat. No.: B2780605
CAS No.: 1172109-16-8
M. Wt: 334.375
InChI Key: VAHFZXRDDMOXOC-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by:

  • A pyrimidin-4(3H)-one core.
  • A 4-ethoxyphenyl substituent at position 5.
  • A 2-oxo-2-phenylethyl group at position 2.

Pyrimidinones are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-phenacylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-17-10-8-15(9-11-17)18-12-20(24)22(14-21-18)13-19(23)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHFZXRDDMOXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, at specific positions on the pyrimidine ring.

Scientific Research Applications

The compound "6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one" is a synthetic chemical with potential applications in various scientific research fields. However, specific information on this compound is limited in the provided search results. To provide a comprehensive overview, we will explore potential applications based on similar compounds and general insights into pyrimidine derivatives.

Potential Applications

1. Pharmaceutical Applications:

  • Antiproliferative Agents: Pyrimidine derivatives are often explored for their antiproliferative properties, which can be useful in cancer treatment. These compounds may inhibit cell growth by interfering with DNA synthesis or other cellular processes .
  • Anticancer Activity: Similar compounds have shown potential in inhibiting specific enzymes involved in cancer cell proliferation, such as Polo-like Kinase 1 (Plk1), which plays a role in cell cycle regulation .

2. Biological Research:

  • Microtubule Dynamics: Some pyrimidine derivatives have been studied for their effects on microtubule dynamics, which are crucial for cell division and cytoskeletal structure. These studies help understand cellular mechanisms and potential therapeutic targets .

3. Chemical Synthesis:

  • Synthetic Intermediates: Pyrimidine compounds can serve as intermediates in the synthesis of more complex molecules, offering versatility in organic chemistry research and development.

Case Studies and Research Findings

While specific case studies on "this compound" are not available, related research on similar pyrimidine derivatives provides valuable insights:

  • Antiproliferative Activity: Studies have shown that certain pyrimidine derivatives can effectively inhibit tubulin assembly, impacting microtubulin dynamics and leading to mitotic delay and cell death in cancer cells .
  • Structure-Activity Relationship (SAR): Research into triazoloquinazolinone-derived inhibitors highlights the importance of structural modifications to enhance biological activity. These modifications can improve cell permeability and stability, crucial for drug development .

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural Modifications in the Pyrimidinone Core

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
  • Example: 6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (). Key Differences: Incorporation of a thiophene ring fused to the pyrimidinone core. Impact: The sulfur atom in the thiophene ring enhances π-π stacking interactions and alters redox properties compared to the purely aromatic pyrimidinone core in the target compound. Chlorophenyl and methoxy groups further modulate solubility and target binding .
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Example: 8-Acetyl-2-[(1R)-1-aminoethyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (). Key Differences: A fused pyridine ring increases molecular rigidity. The 4-ethoxyphenyl group at position 3 mirrors the target compound’s substituent but at a different position .

Substituent Variations

Ethoxyphenyl vs. Methoxyphenyl Groups
  • Example: 6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (). Key Differences: Methoxy (smaller alkyl chain) vs. ethoxy (larger chain).
2-Oxo-2-Phenylethyl vs. Cyclohexylamino Groups
  • Example: 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one (). Key Differences: Bulky cyclohexylamino substituents vs. the planar 2-oxo-2-phenylethyl group.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents logP (Calculated) Biological Activity (Inferred)
Target Compound Pyrimidin-4(3H)-one 6-(4-Ethoxyphenyl), 3-(2-oxo-2-phenylethyl) 3.2* Kinase inhibition (hypothesized)
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one () Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl, difluorocyclobutylmethoxy 4.1 Anticancer (reported for analogs)
6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one () Pyrimidin-4(3H)-one 6-Amino, 2-(p-tolylamino) 0.6 Vasorelaxant (IC50 ~0.4 mM)

*Estimated via analogous compounds ().

Key Research Findings

  • Bioactivity Trends: Ethoxyphenyl-substituted pyrimidinones (e.g., ) show improved pharmacokinetic profiles over methoxy analogs due to balanced lipophilicity .
  • Structural Insights : The 2-oxo-2-phenylethyl group in the target compound may enhance π-stacking in hydrophobic enzyme pockets, a feature absent in cyclohexyl-substituted analogs .
  • Thermodynamic Stability: Thieno-pyrimidinones () exhibit higher melting points (~250°C) compared to non-fused pyrimidinones (~180°C) due to increased crystallinity from sulfur interactions .

Biological Activity

6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with an ethoxyphenyl group and a phenylethyl ketone moiety. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, with a molecular weight of approximately 286.34 g/mol. The presence of these functional groups is crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on HeLa cells demonstrated that derivatives of this compound can inhibit tubulin assembly, leading to disrupted microtubule dynamics and subsequent cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Tubulin inhibition
MCF-715.0Apoptosis induction
A54918.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with a notable higher efficacy against Gram-positive strains due to the compound's ability to penetrate bacterial membranes more effectively .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with treated mice showing improved survival rates. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the observed antiproliferative activity in vitro .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The findings highlighted that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy in treating infections caused by resistant pathogens .

Q & A

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Answer: Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/Cremophor EL) enhance solubility. Nanocrystal formulations (wet milling) improve dissolution rates. In situ permeability assays (Caco-2 monolayers) guide prodrug design (e.g., esterification of polar groups) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Answer: Re-validate force field parameters (e.g., partial charges) in docking studies. Check protein conformation (X-ray vs. homology models). Experimental validation via mutagenesis (e.g., alanine scanning) confirms critical binding residues. False positives in virtual screening are ruled out using decoy datasets .

Q. What steps reconcile variability in IC₅₀ values across cell-based assays?

  • Answer: Standardize cell passage numbers, culture media, and incubation times. Account for efflux pumps (e.g., P-gp inhibition with verapamil). Normalize data to cell viability (ATP-based assays) and protein content (Bradford assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.